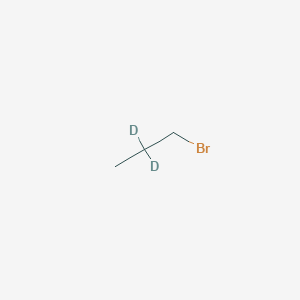
1-ブロモプロパン-2,2-D2
説明
1-Bromopropane-2,2-D2 is a useful research compound. Its molecular formula is C3H7Br and its molecular weight is 125 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromopropane-2,2-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromopropane-2,2-D2 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
1-ブロモプロパン-2,2-D2は、有機合成においてアルキル化剤として一般的に使用されます。これは、有機分子にイソプロピル基を導入することを促進し、複雑な化学構造を構築する際の基礎的なステップです。 この化合物の重水素原子は、同位体標識により、反応を追跡し、メカニズムを理解するのに役立ちます .
産業洗浄
工業環境では、this compoundは、金属表面、電子回路基板、光学機器の洗浄および脱脂のための溶媒として役立ちます。 有機残渣を溶解する能力が高いため、機器を元の状態に保つために役立ちます .
医薬品研究
医薬品研究では、this compoundは、新規薬剤開発に不可欠な中間体を合成するために使用されます。 重水素を導入する役割は、潜在的に改善された薬物動態特性を備えた「重い」薬剤を作成するために特に重要となる可能性があります .
環境試験
この化合物は、環境試験においても、空気質を監視し、有機汚染物質を検出するために使用されています。 同位体標識により、さまざまな環境サンプル中の汚染物質をより正確に追跡および定量化できます .
材料科学
材料科学では、this compoundは、合成繊維やアスファルトの製造に使用されています。 繊維の引張強度の向上やアスファルトの耐久性の向上など、材料の特性を強化するために、材料の改質に役立ちます .
分析化学
最後に、分析化学では、this compoundは、ダイナミックヘッドスペースガスクロマトグラフィー/質量分析(GC/MS)に使用されます。 この技術は、複雑な混合物中の揮発性有機化合物を高感度に定量するために使用され、重水素標識は検出能力を向上させます .
作用機序
Target of Action
1-Bromopropane-2,2-D2, similar to its analogs, primarily targets the nervous system and reproductive system . In the nervous system, it acts as a potent neurotoxic compound . In the reproductive system, it inhibits spermiation in male rats and disrupts the development of follicles in female rats .
Mode of Action
The mode of action of 1-Bromopropane-2,2-D2 involves elimination reactions. In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
1-Bromopropane-2,2-D2 affects several biochemical pathways. It causes molecular alterations associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations are observed mainly in vitro and in toxicity studies in rodents .
Pharmacokinetics
1-Bromopropane-2,2-D2 is well absorbed following ingestion, inhalation, or dermal exposure . The majority of 1-Bromopropane-2,2-D2 is removed from the body within a day, either unchanged in the air exhaled or in urine after it has been changed to breakdown products .
Result of Action
The molecular and cellular effects of 1-Bromopropane-2,2-D2’s action are significant. It has been shown to cause molecular alterations related to carcinogenicity, including genotoxicity (mutations and DNA damage), oxidative stress, glutathione depletion, and immunomodulation . It also increases the stemness of colorectal cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromopropane-2,2-D2. For instance, it quickly evaporates into the air when released to the environment. In air, it is broken down quickly . Moreover, the U.S. Environmental Protection Agency determined that certain conditions of use of 1-Bromopropane-2,2-D2 present an unreasonable risk of injury to health .
生化学分析
Biochemical Properties
1-Bromopropane-2,2-D2 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP2E1 . Additionally, it forms conjugates with glutathione, a critical antioxidant in cellular metabolism . These interactions highlight the compound’s involvement in detoxification processes and its potential impact on cellular redox balance.
Cellular Effects
1-Bromopropane-2,2-D2 has been shown to affect various types of cells and cellular processes. Exposure to this compound can lead to oxidative stress, genotoxicity, and depletion of glutathione levels . These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. In particular, 1-Bromopropane-2,2-D2 has been associated with neurotoxicity, affecting the nervous system by causing symptoms such as dizziness, headaches, and muscle weakness .
Molecular Mechanism
The molecular mechanism of 1-Bromopropane-2,2-D2 involves its interaction with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause DNA damage and oxidative stress . The compound also inhibits or activates specific enzymes, influencing various metabolic pathways. Changes in gene expression have been observed, particularly in genes related to oxidative stress response and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromopropane-2,2-D2 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 1-Bromopropane-2,2-D2 can lead to persistent oxidative stress and genotoxicity . Additionally, the compound’s metabolites can accumulate in tissues, potentially causing long-term adverse effects .
Dosage Effects in Animal Models
The effects of 1-Bromopropane-2,2-D2 vary with different dosages in animal models. At lower doses, the compound may cause mild neurotoxic effects, while higher doses can lead to severe neurotoxicity and hepatotoxicity . Dose-dependent effects have been observed in studies, with significant changes in motor nerve conduction velocity and muscle strength at higher concentrations . Toxicity thresholds and adverse effects at high doses highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
1-Bromopropane-2,2-D2 is involved in several metabolic pathways, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes and glutathione conjugation . These pathways play a crucial role in the compound’s detoxification and elimination from the body. The interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Bromopropane-2,2-D2 within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well-absorbed following ingestion, inhalation, or dermal exposure . It is distributed to various tissues, including the liver, brain, and kidneys, where it can exert its toxic effects. The localization and accumulation of 1-Bromopropane-2,2-D2 in specific tissues are critical factors in understanding its overall impact on health .
Subcellular Localization
1-Bromopropane-2,2-D2’s subcellular localization affects its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of 1-Bromopropane-2,2-D2 in these compartments can impact cellular processes such as energy production, detoxification, and oxidative stress response .
特性
IUPAC Name |
1-bromo-2,2-dideuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)



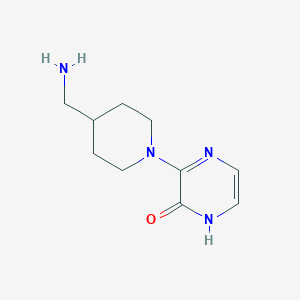
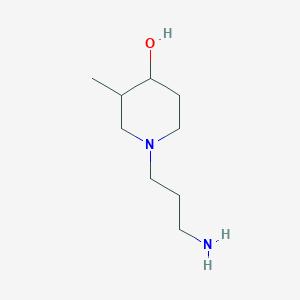
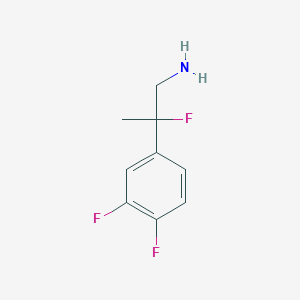
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)
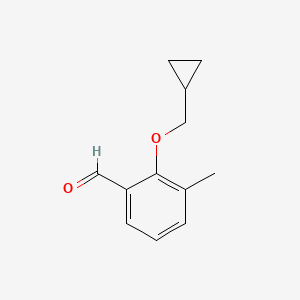
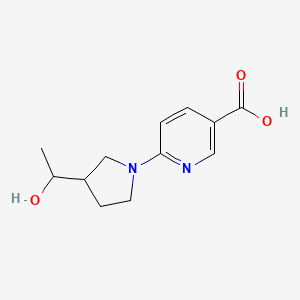
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
